molecular formula C15H23NNa2O15S B022701 disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate CAS No. 109914-81-0

disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B022701
CAS No.: 109914-81-0
M. Wt: 535.4 g/mol
InChI Key: VFJHIBOVYWZXEM-HYGAWUOQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-L-Rhamnose: is a naturally occurring deoxy sugar, commonly found in plants, bacteria, and fungi. It is a component of many natural glycosides, such as naringin, hesperidin, and rutin. Alpha-L-Rhamnose is a six-carbon sugar with the molecular formula C6H12O5. It is known for its sweet taste and is often used in the food and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-Rhamnose can be synthesized through various chemical and enzymatic methods. One common method involves the hydrolysis of natural glycosides using acids or enzymes like alpha-L-rhamnosidase. The hydrolysis reaction typically requires mild acidic conditions and temperatures around 50-60°C.

Industrial Production Methods: Industrial production of alpha-L-Rhamnose often involves microbial fermentation. Microorganisms such as Lactobacillus species, Aspergillus species, and Saccharomyces cerevisiae are used to produce alpha-L-Rhamnose through fermentation processes. The fermentation broth is then subjected to purification steps, including crystallization and filtration, to obtain pure alpha-L-Rhamnose .

Chemical Reactions Analysis

Types of Reactions: Alpha-L-Rhamnose undergoes various chemical reactions, including:

    Oxidation: Alpha-L-Rhamnose can be oxidized to produce rhamnonic acid.

    Reduction: Reduction of alpha-L-Rhamnose can yield rhamnitol.

    Substitution: Alpha-L-Rhamnose can participate in substitution reactions to form glycosides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acidic or enzymatic conditions are employed for glycoside formation.

Major Products:

Scientific Research Applications

Alpha-L-Rhamnose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in cell wall structure and function in plants and bacteria.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the food industry as a sweetener and flavor enhancer.

Mechanism of Action

Alpha-L-Rhamnose exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Alpha-L-Rhamnose is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

    Rutinose: A disaccharide composed of rhamnose and glucose.

    Neohesperidose: A disaccharide composed of rhamnose and glucose.

    Robinose: A disaccharide composed of rhamnose and galactose.

Alpha-L-Rhamnose stands out due to its widespread occurrence in nature and its diverse applications in various fields .

Properties

CAS No.

109914-81-0

Molecular Formula

C15H23NNa2O15S

Molecular Weight

535.4 g/mol

IUPAC Name

disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12-,14-,15-;;/m1../s1

InChI Key

VFJHIBOVYWZXEM-HYGAWUOQSA-L

SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+]

Synonyms

MAIS-Gal
methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside

Origin of Product

United States

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